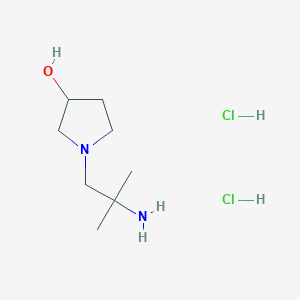

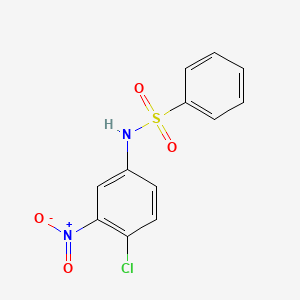

![molecular formula C17H16Cl2N2O3S B2464229 2,4-二氯-N-[4-(1,1-二氧噻嗪-2-基)苯基]苯甲酰胺 CAS No. 899976-05-7](/img/structure/B2464229.png)

2,4-二氯-N-[4-(1,1-二氧噻嗪-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .科学研究应用

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits notable antimicrobial properties. Researchers have investigated its potential as an antibacterial and antifungal agent. The compound’s activity against various pathogens makes it a promising candidate for developing novel antimicrobial drugs .

Antiviral Potential

In addition to its antimicrobial effects, this compound has been studied for its antiviral activity. It shows promise in inhibiting viral replication, making it relevant in the fight against viral infections .

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has drawn attention as a potential antihypertensive agent. Researchers explore its effects on blood pressure regulation and cardiovascular health .

Antidiabetic Applications

Studies suggest that derivatives of this ring system may have antidiabetic properties. Investigating its impact on glucose metabolism and insulin sensitivity could lead to valuable therapeutic interventions .

Anticancer Research

The compound’s potential as an anticancer agent has intrigued scientists. Its effects on tumor cells, apoptosis pathways, and cell cycle regulation warrant further investigation .

KATP Channel Modulation

Researchers have explored the interaction of this compound with KATP (ATP-sensitive potassium) channels. Understanding its effects on ion channels may have implications for treating conditions related to channel dysfunction .

AMPA Receptor Modulation

AMPA receptors play a crucial role in synaptic transmission. Investigations into how this compound modulates AMPA receptors could provide insights into neurological disorders and drug development .

Remember, the 1,2,4-benzothiadiazine-1,1-dioxide ring structure, along with specific functional groups, contributes to these diverse applications. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟 .

作用机制

Target of Action

The compound 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds with this scaffold have been reported to have various biological activities, including acting as KATP channel activators . Therefore, it’s plausible that the primary target of this compound could be KATP channels.

Mode of Action

As a potential KATP channel activator, this compound may interact with these channels, leading to their opening. The opening of KATP channels can cause hyperpolarization of the cell membrane, reducing the cell’s excitability . This can have various effects depending on the type of cell, such as inhibiting insulin release in pancreatic β-cells .

Biochemical Pathways

The activation of KATP channels and the subsequent hyperpolarization of the cell membrane can affect various biochemical pathways. For instance, in pancreatic β-cells, this can inhibit the release of insulin, affecting glucose metabolism . .

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are present. For instance, if the compound acts as a KATP channel activator in pancreatic β-cells, it could potentially inhibit insulin release, affecting blood glucose levels .

未来方向

Derivatives of 1,3,4-thiadiazole, which “2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide” may be a part of, are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc . Therefore, future research could focus on exploring these potential applications.

属性

IUPAC Name |

2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIOWHGHIFKBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)